

What is the function of the Indy gene?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indy*

Cat. No.: *B10786704*

[Get Quote](#)

An In-depth Technical Guide to the Function of the **Indy** Gene

Introduction

The I'm Not Dead Yet (**Indy**) gene, first identified in *Drosophila melanogaster*, is a key regulator of metabolism and longevity.^{[1][2][3]} Its discovery revealed that mutations leading to reduced **Indy** expression could significantly extend the lifespan of fruit flies, sparking considerable interest in its function and therapeutic potential.^{[3][4]} The mammalian homolog of the **Indy** gene is SLC13A5, which encodes a sodium-coupled citrate transporter (NaCT).^{[1][5][6]} This guide provides a comprehensive overview of the **Indy** gene's function, the molecular mechanisms it governs, and its implications for drug development, with a focus on the experimental evidence that has shaped our understanding.

Molecular Function: A Tale of Two Transporters

At its core, the **Indy** protein is a plasma membrane transporter for intermediates of the Krebs cycle.^{[2][7][8]} It is predominantly expressed in tissues with high metabolic activity, such as the midgut, fat body (analogous to adipose tissue), and oenocytes (analogous to the liver) in flies, and the liver in mammals.^{[1][2][9]}

While both the *Drosophila* **Indy** and its mammalian counterpart, SLC13A5, transport citrate, their mechanisms differ significantly:

- *Drosophila* **Indy**: Functions as a Na⁺-independent anion exchanger. It facilitates the electroneutral exchange of dicarboxylates and tricarboxylates, such as citrate, across the cell membrane.^{[5][7][10]}

- Mammalian SLC13A5 (**mIndy**): Operates as a Na⁺-dependent cotransporter.[5][10] This process is electrogenic and driven by the sodium gradient, allowing for the active transport of citrate into the cell.[5]

This fundamental difference in transport mechanism has important implications for the physiological roles of **Indy** in different organisms.

The Role of Indy in Metabolism: A Caloric Restriction Mimetic

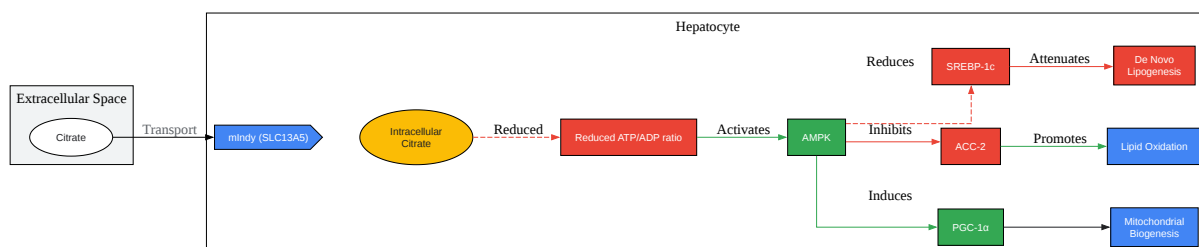
A reduction in **Indy** gene expression has been shown to induce a state that mimics caloric restriction (CR), a well-established intervention for extending lifespan in numerous species.[1][2][4][11][12] This CR-like state is characterized by a range of metabolic shifts:

- Altered Lipid and Glucose Metabolism: Reduced **Indy** function leads to lower lipid levels and increased insulin sensitivity.[1][7] In mammals, knockout of the **mIndy** gene protects against age- and diet-induced adiposity and insulin resistance.[9][13]
- Increased Mitochondrial Biogenesis: Flies with reduced **Indy** expression exhibit an increase in mitochondrial biogenesis, a hallmark of CR.[2][9][14] This is mediated by the upregulation of dPGC-1, the fly homolog of PGC-1 α , a master regulator of mitochondrial biogenesis.[2][9]
- Enhanced Energy Expenditure: Deletion of **mIndy** in mice leads to increased energy expenditure, contributing to their lean phenotype.[9][13]

By modulating the intracellular levels of citrate, a key metabolic node, **Indy** influences fatty acid synthesis, gluconeogenesis, and energy production in the mitochondria.[1][7]

Signaling Pathways Modulated by Indy Function

The metabolic effects of reduced **Indy** expression are mediated through several key signaling pathways. In mammals, the deletion of **mIndy** leads to a decrease in the hepatocellular ATP/ADP ratio, which in turn activates AMP-activated protein kinase (AMPK).[9][13] Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase 2 (ACC-2), leading to increased fatty acid oxidation.[9][13] Furthermore, AMPK activation induces the expression of PGC-1 α , promoting mitochondrial biogenesis.[9][13]



[Click to download full resolution via product page](#)

Caption: Signaling cascade initiated by reduced mIndy function.

Quantitative Data Summary

The effects of reduced **Indy** gene expression on lifespan and metabolism have been quantified in several studies. The following tables summarize key findings.

Table 1: Lifespan Extension in *Drosophila melanogaster*

Genotype	Mean Lifespan Extension (%)	Maximal Lifespan Extension (%)	Reference
Indy206/+	80-100	~50	[1]
Indy302/+	80-100	~50	[1]
Indy206/Indy206	~20	Not specified	[2]

Table 2: Metabolic Parameters in mIndy Knockout Mice

Parameter	Genotype	Condition	Observation	Reference
Body Weight	mINDY ^{-/-}	High-fat diet	Protected from weight gain	[9][13]
Insulin Sensitivity	mINDY ^{-/-}	High-fat diet	Increased insulin sensitivity	[9][13]
Hepatic Citrate Uptake	mINDY ^{-/-}	In vivo infusion	20% reduction	[9]
mIndy mRNA Expression	Wild-type	36-hour starvation	48% reduction	[9]

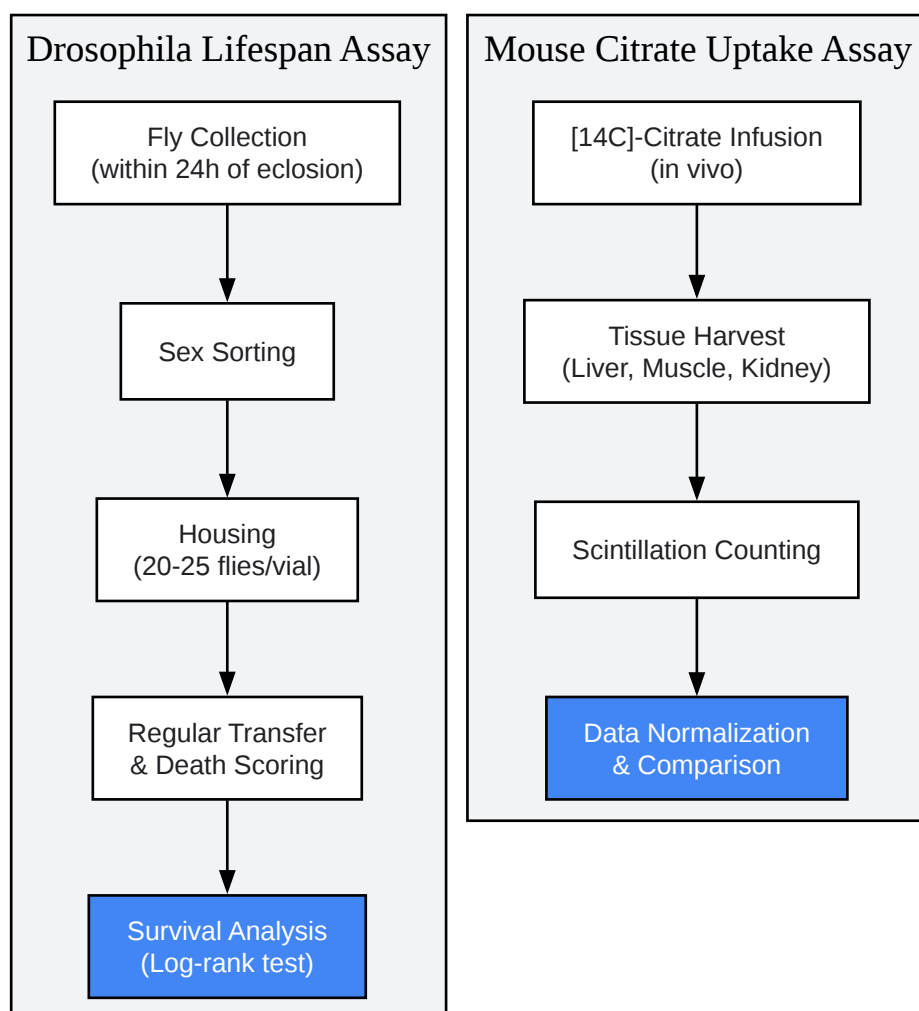
Experimental Protocols

Drosophila Lifespan Assay

- **Fly Stocks and Maintenance:** Flies are maintained on a standard cornmeal-yeast-agar medium at 25°C with a 12:12 hour light:dark cycle. For lifespan experiments, flies are collected within 24 hours of eclosion and separated by sex.
- **Experimental Setup:** Cohorts of approximately 200 flies per genotype and sex are housed in vials containing standard or experimental food, with 20-25 flies per vial.
- **Data Collection:** Flies are transferred to fresh food vials every 2-3 days, and deaths are scored at each transfer. Lifespan curves are generated, and statistical significance is determined using survival analysis methods such as the log-rank test.

In Vivo Citrate Uptake in Mice

- **Animal Models:** mINDY^{+/+} and mINDY^{-/-} mice are used.
- **Procedure:** A [14C]-citrate infusion study is performed in vivo. Following the infusion, tissues such as the liver, skeletal muscle, and kidney are harvested.
- **Analysis:** The amount of [14C]-citrate uptake in each tissue is quantified using scintillation counting and normalized to tissue weight. This allows for the comparison of citrate uptake between genotypes.



[Click to download full resolution via product page](#)

Caption: Workflow for key **Indy**-related experiments.

Implications for Drug Development

The role of **Indy** as a metabolic regulator makes it an attractive target for therapeutic intervention in age-related and metabolic diseases, such as type 2 diabetes and obesity.^{[2][13]} The development of small molecule inhibitors of the mammalian SLC13A5 transporter could potentially replicate the beneficial metabolic effects observed in **mIndy** knockout mice. However, it is crucial to consider the potential adverse effects, as loss-of-function mutations in human SLC13A5 are associated with severe neurological conditions, including early infantile epileptic encephalopathy.^{[1][6][10]} This suggests that complete inhibition of SLC13A5 may be

detrimental, and a partial or tissue-specific inhibition might be a more viable therapeutic strategy.

Conclusion

The **Indy** gene functions as a highly conserved metabolic regulator, primarily by transporting citrate across the plasma membrane.^[1] Reduction of its activity induces a caloric restriction-like state, leading to extended lifespan in lower organisms and protection against metabolic disease in mammals.^{[1][2][9]} The signaling pathways influenced by **Indy**, particularly the AMPK/PGC-1 α axis, are central to its metabolic effects. While the therapeutic potential of targeting **Indy** is significant, the severe consequences of its complete loss of function in humans highlight the need for a nuanced approach in drug development. Further research into the tissue-specific roles of **Indy** and the development of partial inhibitors will be critical for harnessing its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | INDY—From Flies to Worms, Mice, Rats, Non-Human Primates, and Humans [frontiersin.org]
- 2. Frontiers | The role of INDY in metabolism, health and longevity [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Drosophila INDY and Mammalian INDY: Major Differences in Transport Mechanism and Structural Features despite Mostly Similar Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SLC13A5 - Wikipedia [en.wikipedia.org]
- 7. The Role of Citrate Transporter INDY in Metabolism and Stem Cell Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

- 9. Deletion of the Mammalian INDY Homologue Mimics Aspects of Dietary Restriction and Protects Against Adiposity and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. INDY—From Flies to Worms, Mice, Rats, Non-Human Primates, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indy Looks Like a Calorie Restriction Mechanism – Fight Aging! [fightaging.org]
- 12. Long-lived Indy and calorie restriction interact to extend life span - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deletion of the mammalian INDY homolog mimics aspects of dietary restriction and protects against adiposity and insulin resistance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sdbonline.org [sdbonline.org]
- To cite this document: BenchChem. [What is the function of the Indy gene?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10786704#what-is-the-function-of-the-indy-gene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com